2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Overview
Description
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: is an organic compound with the molecular formula C15H13BrO3 . It is a derivative of benzaldehyde, featuring bromine, methoxy, and benzyloxy substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Benzyloxylation: The benzyloxy group is typically introduced through a Williamson ether synthesis, where benzyl alcohol (C6H5CH2OH) reacts with the appropriate halide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid.
Reduction: 2-Bromo-4-methoxy-5-(benzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Lacks the benzyloxy group, making it less bulky and potentially less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with different positioning of the methoxy group, which can affect its reactivity and interaction with other molecules.
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde: Similar structure but with different positioning of the benzyloxy group, which can influence its chemical properties.
Uniqueness
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is unique due to the specific arrangement of its substituents, which can confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBXMEDWBCBLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447831 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-86-1 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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